1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19813159
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC19813159

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Standard InChI Key AVDUJVVTPFGPDC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N1CCCC(C1)C(=O)N

Introduction

Chemical Identity and Structural Characterization

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide belongs to the class of N-acylated piperidine carboxamides. Its molecular formula is C12_{12}H21_{21}N2_2O2_2, with a molecular weight of 237.31 g/mol. The compound features a piperidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) moiety .

Stereochemical Considerations

Synthesis and Manufacturing Pathways

The synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can be inferred from methodologies applied to structurally similar piperidine derivatives .

Key Synthetic Steps

  • Piperidine Functionalization:
    Piperidine-3-carboxamide is first acylated at the 1-position using pivaloyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

    Piperidine-3-carboxamide+(CH3)3CCOClEt3N1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide\text{Piperidine-3-carboxamide} + \text{(CH}_3\text{)}_3\text{CCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide}

    This reaction typically proceeds at 0–25°C with yields exceeding 70% .

  • Purification:
    Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):
    1^1H-NMR (600 MHz, CDCl3_3) signals for analogous compounds show characteristic peaks:

    • δ 1.20 (s, 9H, pivaloyl methyl groups)

    • δ 3.40–3.80 (m, 4H, piperidine ring protons)

    • δ 6.20 (br s, 1H, carboxamide NH) .

  • Mass Spectrometry:
    ESI-MS typically exhibits a [M+H]+^+ ion at m/z 237.3 .

Physicochemical Properties

Experimental data for the target compound are scarce, but properties can be extrapolated from related molecules :

PropertyValue
Partition Coefficient (logP)1.85 (predicted)
Water Solubility (LogS)-2.13
Polar Surface Area49.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Future Research Directions

  • Pharmacological Screening: Priority should be given to antiviral and antimicrobial assays given the activity of related piperidine derivatives.

  • Enantiomeric Separation: Chiral HPLC or enzymatic resolution could isolate biologically active enantiomers.

  • Prodrug Development: Esterification of the carboxamide may improve oral bioavailability.

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